1-cyclopropyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-8(5-1)7-3-4-7/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZLSJQNUZECG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597180 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-66-0 | |
| Record name | 1-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrrole and Cyclopropyl Moieties in Advanced Organic Synthesis
The pyrrole (B145914) ring and the cyclopropyl (B3062369) group each bring a unique set of properties to a molecule, and their combination in 1-cyclopropyl-1H-pyrrole results in a compound of significant interest in organic synthesis.
The pyrrole moiety is a five-membered aromatic heterocycle that is a fundamental component of many biologically active molecules, including natural products and pharmaceuticals. nih.govbenthamdirect.comresearchgate.net Its aromaticity makes it relatively stable, yet it is also prone to electrophilic substitution reactions, allowing for a wide range of chemical modifications. biosynce.com Pyrrole and its derivatives are key structural components in vital biological molecules like heme and chlorophyll, and they are found in numerous drugs, including anti-inflammatory agents and anti-cancer therapies. nih.govbiosynce.com The versatility of the pyrrole scaffold makes it a valuable tool in drug design and development. benthamdirect.comresearchgate.net
The cyclopropyl group , the smallest of the cycloalkanes, is a three-membered carbon ring that is increasingly utilized in medicinal chemistry. unl.ptscientificupdate.com Its strained ring structure gives it unique chemical and physical properties. unl.pt The C-H bonds in a cyclopropyl ring are shorter and stronger than those in linear alkyl groups, which can enhance metabolic stability. nih.govhyphadiscovery.com This feature is particularly attractive in drug design as it can improve a compound's pharmacokinetic profile. unl.pt The cyclopropyl group can also act as a conformational lock, holding a molecule in its bioactive conformation and potentially increasing its potency. unl.pt
The fusion of these two moieties in this compound creates a molecule with a distinct steric and electronic profile, making it a valuable building block in the synthesis of more complex molecules with potential applications in various fields of chemical research.
Historical Context and Evolution of Research on N Cyclopropylpyrroles
The study of N-substituted pyrroles, where a substituent is attached to the nitrogen atom of the pyrrole (B145914) ring, has a long history in organic chemistry. cdnsciencepub.comacs.org Early research focused on understanding the reactivity of the pyrrole ring and how different N-substituents influence its chemical behavior. cdnsciencepub.com For instance, studies on N-benzylpyrrole revealed how the substituent could direct the position of nitration, bromination, and formylation reactions. cdnsciencepub.com
The development of synthetic methods for N-substituted pyrroles has been a continuous area of research. scielo.br Classical methods like the Paal-Knorr condensation have been refined, and newer, more efficient techniques have been developed. scielo.br These include transition-metal-catalyzed cyclizations and multicomponent reactions that allow for the construction of complex pyrrole derivatives with high efficiency. benthamdirect.com
The introduction of the cyclopropyl (B3062369) group onto the pyrrole nitrogen is a more recent development, driven by the growing appreciation of the cyclopropyl moiety's beneficial properties in medicinal chemistry. researchgate.net Researchers have explored various methods for the synthesis of N-cyclopropylpyrroles, including the reaction of pyrrole with cyclopropyl halides. More recent advancements include photochemical strategies that enable the Michael addition of N-heterocycles like pyrrole to cyclopropenes, providing a direct route to N-cyclopropyl substituted compounds. researchgate.netchemrxiv.org The evolution of these synthetic methodologies has made compounds like 1-cyclopropyl-1H-pyrrole more accessible for further research and development.
Scope and Research Trajectories for 1 Cyclopropyl 1h Pyrrole and Its Analogs
Direct Synthesis Approaches to this compound
Direct synthetic routes to this compound often involve the construction of the pyrrole ring with the cyclopropyl group already attached to the nitrogen atom.
One of the most established methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with cyclopropylamine (B47189). wikipedia.orgorganic-chemistry.org This reaction is versatile, allowing for the synthesis of various substituted pyrroles by choosing appropriately substituted dicarbonyl precursors. wikipedia.org The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can lead to the formation of furan (B31954) byproducts. organic-chemistry.org For instance, the reaction of 2,5-hexanedione (B30556) with cyclopropylamine yields 1-cyclopropyl-2,5-dimethyl-1H-pyrrole.
Another classical approach is the Clauson-Kaas synthesis , which utilizes the reaction of 2,5-dimethoxytetrahydrofuran (B146720) with a primary amine, in this case, cyclopropylamine, in the presence of an acid catalyst. nih.govbeilstein-journals.orgbeilstein-journals.org This method provides a reliable route to N-substituted pyrroles. nih.govresearchgate.net Various catalysts, including acetic acid, scandium triflate, and zirconia, have been employed to promote this transformation under both conventional heating and microwave irradiation. nih.govbeilstein-journals.orgarkat-usa.org
N-alkylation of a pre-formed pyrrole ring with a cyclopropyl halide or other electrophilic cyclopropane-containing reagent is also a common strategy. For example, treating pyrrole-2-carbaldehyde with cyclopropyl bromide in the presence of a base like potassium carbonate can yield this compound-2-carbaldehyde.
Cyclopropyl-Containing Precursor-Based Pyrrole Annulation Methodologies
These strategies involve the formation of the pyrrole ring from precursors that already contain a cyclopropyl group, often utilizing transition metal-catalyzed reactions.
Cyclization Reactions of Alkynyl Carbene Complexes for Pyrrole Ring Formation
Fischer alkynyl carbene complexes have emerged as versatile building blocks for the synthesis of substituted pyrroles. The reaction of these complexes with various nitrogen-containing species can lead to the formation of the pyrrole nucleus. For instance, the 1,4-addition of chelated glycine (B1666218) ester enolates to alkynyl Fischer carbene complexes initiates a domino reaction involving a 1,3-H-shift, 1,2-addition, and reductive elimination to afford 2,3-disubstituted pyrroles. acs.org Similarly, the reaction of alkynyl carbene complexes with oxazolones results in trisubstituted pyrroles through a 1,3-dipolar cycloaddition, which proceeds with high regioselectivity. researchgate.net In some cases, these reactions can be part of a cascade sequence to build more complex polycyclic pyrrole derivatives. nih.gov
Gold-Catalyzed Divergent Cycloadditions Involving 1-(1-Alkynyl)cyclopropyl Ketones
Gold catalysts have proven to be highly effective in activating the alkyne moiety of 1-(1-alkynyl)cyclopropyl ketones, leading to the formation of reactive intermediates that can participate in various cycloaddition reactions. beilstein-journals.orgnih.gov These ketones can act as precursors to gold-containing all-carbon 1,4-dipoles. researchgate.net These dipoles can then react with various partners, such as indoles or nitrones, in (4+2) or (4+3) cycloadditions to generate fused furan and other heterocyclic systems. beilstein-journals.orgnih.govrsc.org While direct synthesis of N-cyclopropylpyrroles via this specific method is not explicitly detailed in the provided results, the methodology's ability to construct heterocyclic cores from cyclopropyl-containing precursors is significant. The choice of ligands on the gold catalyst can influence the reaction pathway, leading to divergent synthesis of different heterocyclic scaffolds. researchgate.net
Palladium(II)-Catalyzed Tandem Heterocyclization of 1-(1-Alkynyl)cyclopropyl Oxime Derivatives
An efficient method for synthesizing highly functionalized pyrroles involves the palladium(II)-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives. acs.orgacs.orgnih.gov This reaction proceeds under mild conditions and offers good to excellent yields of the desired pyrrole products. The proposed mechanism involves the coordination of the Pd(II) catalyst to the alkyne, followed by an intramolecular nucleophilic attack of the oxime nitrogen to form an azocarbenium intermediate. acs.org Subsequent intermolecular nucleophilic attack on the cyclopropane (B1198618) ring and protonation lead to the final pyrrole product and regeneration of the catalyst. acs.org
Table 1: Palladium-Catalyzed Synthesis of Functionalized Pyrroles
| Entry | Substrate (Oxime Derivative) | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-(1-(Phenylethynyl)cyclopropyl)ethan-1-one O-methyl oxime | 2-Methyl-5-phenyl-3-(prop-1-en-2-yl)-1H-pyrrole | 85 |
| 2 | 1-(1-(Hex-1-yn-1-yl)cyclopropyl)ethan-1-one O-methyl oxime | 3-Butyl-2-methyl-5-(prop-1-en-2-yl)-1H-pyrrole | 78 |
| 3 | 1-(1-(Cyclohex-1-en-1-ylethynyl)cyclopropyl)ethan-1-one O-methyl oxime | 5-(Cyclohex-1-en-1-yl)-2-methyl-3-(prop-1-en-2-yl)-1H-pyrrole | 82 |
Ring Expansion and Rearrangement Strategies from Cyclopropylimine Precursors
The rearrangement of cyclopropylimines, often referred to as the Cloke-Wilson rearrangement, provides a pathway to 2,3-dihydropyrroles (pyrrolines). dokumen.pubacs.org This transformation can be a key step in the synthesis of more complex pyrrole-containing structures. For instance, a reaction cascade involving a cyclopropylimine rearrangement followed by a Povarov reaction has been developed for the synthesis of hexahydropyrroloquinolines from anilines and cyclopropyl aldehydes. researchgate.net This method offers a convenient route to pharmacologically relevant fused pyrrole systems. researchgate.net In some cases, the choice of substrate can lead to a competition between ring expansion to form azepines and cyclopropylimine rearrangement to yield pyrroles. gla.ac.uk
Multicomponent Reaction Methodologies for N-Cyclopropylpyrrole Scaffolds
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating structural features from each starting material. frontiersin.orgnih.gov This approach offers significant advantages in terms of atom economy and step efficiency. frontiersin.org While the direct synthesis of this compound via a specific named MCR is not extensively detailed in the provided results, the principles of MCRs can be applied to construct N-cyclopropylpyrrole scaffolds. For example, a one-pot synthesis of highly substituted pyrroles has been achieved through a three-component reaction of donor-acceptor cyclopropanes, demonstrating the utility of cyclopropane-containing building blocks in MCRs. acs.org The development of new MCRs is an active area of research, with computational tools being used to predict novel reaction pathways. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound-2-carbaldehyde |
| 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole |
| 2,5-Dimethoxytetrahydrofuran |
| 2,5-Hexanedione |
| Alkynyl carbene complexes |
| 1-(1-Alkynyl)cyclopropyl ketones |
| 1-(1-Alkynyl)cyclopropyl oxime derivatives |
| Cyclopropylamine |
| Cyclopropylimine |
| Fischer alkynyl carbene complexes |
| Pyrrole |
| Pyrrole-2-carbaldehyde |
| 2,3-Dihydropyrroles (Pyrrolines) |
Metal-Catalyzed Oxidative Annulation for Pyrrole Construction
Metal-catalyzed oxidative annulation reactions represent a powerful and atom-economical approach for constructing heterocyclic rings like pyrroles. These methods often proceed via C-H bond activation, forming the core ring structure in a single, efficient step.
A notable strategy for pyrrole synthesis involves the rhodium(III)-catalyzed reaction between allylamines and alkenes. This process is promoted by a Rh(III) catalyst in the presence of an oxidant, such as AgOAc. The mechanism is understood to involve chelation-assisted C-H bond activation followed by an N-annulation cascade to construct the pyrrole ring. nih.gov This method offers a direct route to substituted pyrroles and has been successfully applied in the synthesis of complex molecules. nih.gov While specific examples detailing the synthesis of this compound using a cyclopropyl-substituted allylamine (B125299) were not prominently featured in the reviewed literature, this catalytic system presents a viable and potential pathway for its construction.
Ruthenium-catalyzed oxidative annulation provides an efficient and regioselective pathway to N-acetyl or N-unsubstituted pyrroles. researchgate.net This method involves the reaction of enamides with alkynes, proceeding through the cleavage of C(sp²)–H and N–H bonds. researchgate.net
A key finding for the synthesis of cyclopropyl-containing heterocycles is that ruthenium-catalyzed oxidative annulations can proceed with complete conservation of cyclopropane fragments. wikipedia.org Studies on the reaction of cyclopropyl-substituted alkynes with compounds like benzoic acids and acrylamides have shown that the cyclopropane ring remains intact throughout the catalytic cycle. wikipedia.org This robustness allows for the one-step synthesis of complex cyclopropyl-substituted heterocycles, such as isocoumarins and isoquinolones, with high yields and regioselectivity. wikipedia.org This precedent strongly suggests the feasibility of synthesizing cyclopropyl-pyrroles by reacting a suitable enamide with a cyclopropyl-substituted alkyne under ruthenium catalysis, without degradation of the cyclopropyl moiety.
Diastereoselective Synthesis of Chiral Cyclopropyl-Pyrrole Adducts
The creation of chiral molecules containing both cyclopropane and pyrrole motifs is of significant interest in medicinal chemistry. An effective method for the diastereoselective synthesis of such adducts involves a formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.gov
This strategy proceeds through a base-assisted dehydrohalogenation of a multisubstituted bromocyclopropane, which generates a highly reactive cyclopropene (B1174273) intermediate. The stereochemistry of the reaction is governed by the chiral center of this intermediate. Subsequent nucleophilic 1,4-addition of pyrrole across the cyclopropene double bond, followed by an epimerization sequence, installs two new stereocenters with high diastereoselectivity. nih.gov This methodology has been shown to produce densely substituted cyclopropyl-azole adducts in high yields. nih.gov For instance, the reaction of pyrrole with chiral bromocyclopropanes bearing carboxamide substituents has successfully yielded the corresponding tetrasubstituted cyclopropyl-pyrrole adducts as single enantiomers with excellent diastereoselectivity. nih.gov
Novel Synthetic Routes for Specific this compound Derivatives
A direct route to this compound-2-carbaldehyde involves the N-alkylation of a pyrrole-2-carbaldehyde precursor. google.com This N-cyclopropylation can be achieved by treating pyrrole-2-carbaldehyde with a cyclopropyl halide, such as cyclopropyl bromide or iodide, in the presence of a base like potassium carbonate or sodium hydride. google.com Careful control of the reaction conditions is necessary to prevent side reactions such as over-alkylation. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents. google.comwikipedia.org
This compound-2,5-dione, an N-substituted maleimide, can be synthesized through several efficient routes.
One widely reported method is a two-step process starting from bromomaleic anhydride (B1165640). bldpharm.com
Aminolysis : Bromomaleic anhydride is reacted with an excess of cyclopropylamine in a solvent like anhydrous ether at a reduced temperature (5–10°C). This step forms an intermediate maleamic acid. bldpharm.com
Cyclization : The intermediate is then treated with a dehydrating agent, typically acetic anhydride with sodium acetate, and heated (e.g., at 60°C) to induce cyclization and form the final dione (B5365651) product. bldpharm.com
A more direct, one-step synthesis involves the reaction of maleic anhydride directly with cyclopropylamine in a suitable solvent such as acetic acid under reflux conditions (e.g., 80°C). bldpharm.com The reaction proceeds via the in-situ formation of the maleamic acid intermediate, which then cyclizes to the target this compound-2,5-dione. bldpharm.com
| Method | Starting Materials | Key Conditions | Reported Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| From Bromomaleic Anhydride | Bromomaleic anhydride, Cyclopropylamine | 1) Anhydrous ether, 5-10°C; 2) Acetic anhydride, NaOAc, 60°C bldpharm.com | 73-90% bldpharm.com | High yield, scalable bldpharm.com | Requires bromomaleic anhydride precursor bldpharm.com |
| From Maleic Anhydride | Maleic anhydride, Cyclopropylamine | Acetic acid, reflux (80°C), 3 hours bldpharm.com | ~85% bldpharm.com | Direct, one-step process bldpharm.com | - |
While 4-cyclopropyl-1H-pyrrole-3-carboxylic acid is a known compound, specific, detailed preparations are not widely documented in primary literature. organic-chemistry.org However, its structure lends itself to retrosynthetic analysis via established, classical pyrrole syntheses. The Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, is one of the most powerful methods for constructing the pyrrole ring. bldpharm.comalfa-chemistry.com
A plausible synthetic route for 4-cyclopropyl-1H-pyrrole-3-carboxylic acid using this strategy would involve a suitably substituted 1,4-dicarbonyl precursor. The retrosynthesis would disconnect the pyrrole at the nitrogen atom and the C2-C3/C4-C5 bonds, pointing to a reaction between ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) and a 2-cyclopropyl-3-carboxy-1,4-dicarbonyl compound (or its ester equivalent). The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor furan formation. alfa-chemistry.com This classical approach remains a versatile and reliable strategy for accessing a wide variety of substituted pyrroles. google.com
Electrophilic Aromatic Substitution Patterns in the Pyrrole Ring of this compound
The pyrrole ring in this compound is susceptible to electrophilic aromatic substitution, a reaction characteristic of many aromatic compounds. The substitution pattern is dictated by the electronic properties of both the pyrrole ring and the N-cyclopropyl substituent. The indole (B1671886) ring system, which contains a pyrrole fused to a benzene (B151609) ring, provides some insight into this reactivity, readily undergoing electrophilic substitution due to the delocalization of its π-electrons. smolecule.com
In the case of this compound derivatives, such as this compound-2-carbaldehyde, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. evitachem.com Furthermore, the molecule can undergo nucleophilic substitution, particularly at the formyl group, to create various derivatives. evitachem.com The presence of the cyclopropyl group can influence the regioselectivity of these reactions through steric and electronic effects.
Cyclopropyl Group Functionalization and Ring Opening Mechanisms
The high ring strain of the cyclopropyl group makes it prone to ring-opening reactions, a key feature of the reactivity of this compound. rsc.org These reactions can be initiated by various stimuli, including thermal energy, light, or chemical reagents. nih.govresearchgate.net The activation of the cyclopropane ring is often facilitated by the attachment of electron-donating or electron-withdrawing groups, which polarizes the C-C bonds. rsc.org
One common mechanism involves the formation of a zwitterionic intermediate through the cleavage of a C-C bond in the cyclopropyl ring. rsc.org This intermediate is highly reactive and can participate in electrophilic and nucleophilic additions, cycloadditions, and rearrangements. rsc.org For instance, the reaction of cyclopropyl ketones with certain reagents can lead to ring-opening to form γ-lactams or γ-iminolactones. nih.gov
In the context of organometallic chemistry, the reaction of cyclopropyl ferrocenyl thioketone with triiron dodecacarbonyl results in the opening of the cyclopropane ring through a proposed multistep radical mechanism. db-thueringen.de This process involves the formation of a transient adduct that subsequently generates a carbon-centered radical intermediate, leading to the formation of iron complexes with ring-opened fragments. db-thueringen.de
Intramolecular Rearrangements Involving the N-Cyclopropyl Group (e.g., N-cyclopropylimine to 1-pyrroline (B1209420) photorearrangement)
A significant intramolecular rearrangement involving the N-cyclopropyl group is the photochemical conversion of N-cyclopropylimines to 1-pyrrolines. nih.govunirioja.esdeepdyve.com This reaction represents a novel aza-vinylcyclopropane-cyclopentene type of photochemical rearrangement. deepdyve.comunirioja.es
The mechanism of this photorearrangement has been investigated through both experimental and computational studies. nih.govacs.org It is proposed to proceed through the generation of a transient excited-state diradical. nih.govacs.org The decay of this diradical can lead to the formation of 1-pyrrolines as well as isomers of the starting cyclopropylimine. nih.govacs.org The reaction's outcome is dependent on the structure of this transient diradical and the dynamics of its decay through a conical intersection between the excited (S1) and ground (S0) electronic states. nih.govunirioja.esacs.org This process is remarkably efficient and allows for the synthesis of a variety of substituted 1-pyrrolines in good yields. unirioja.esacs.org
The thermal rearrangement of N-cyclopropylimines to 1-pyrrolines, known as the Cloke-Wilson rearrangement, also occurs at high temperatures (350–400 °C) and proceeds regiospecifically. nih.gov
Cycloaddition Mechanisms and Regioselectivity (e.g., [4+4] and [3+2] Cycloadditions)
This compound and its derivatives participate in various cycloaddition reactions, offering pathways to more complex heterocyclic structures.
[4+4] Cycloadditions: Gold-catalyzed [4+4] cycloadditions of 1-(1-alkynyl)cyclopropyl ketones have been developed to synthesize furan-fused eight-membered heterocycles. rsc.org This method has also been extended to alkynylcyclopropyl oximes, affording densely substituted pyrrole-fused benzo[b]azocines. rsc.org
[3+2] Cycloadditions: Visible-light photocatalysis enables the intermolecular [3+2] cycloaddition of cyclopropylamines with olefins to produce aminocyclopentane derivatives. researchgate.net A formal photochemical [3+2] cycloaddition using N-aryl cyclopropylamines and α,β-unsaturated carbonyl systems has also been reported, proceeding without the need for photocatalysts or additives via a Single Electron Transfer (SET) pathway. chemrxiv.org
Furthermore, donor-acceptor cyclopropanes can undergo [3+2] cycloaddition reactions with various partners. For example, a domino [3+2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea, catalyzed by Lu(OTf)₃, yields spiro-γ-thiolactone oxindoles. rsc.org Copper-catalyzed [3+2] cycloaddition of N-substituted pyrrole-2-carboxaldehydes with arylalkenes provides access to dihydropyrrolizine skeletons. nih.gov
Radical and Organometallic Reactivity of this compound Derivatives
The reactivity of this compound derivatives extends to radical and organometallic transformations. The cyclopropyl group can act as a "radical clock," a tool used to study the mechanisms of radical reactions. colab.ws
Oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes and cyclopropyl olefins, has been a subject of significant research. beilstein-journals.org These reactions typically involve the addition of a radical to a double bond, followed by ring-opening of the cyclopropyl-substituted carbon radical to generate an alkyl radical, which can then undergo further cyclization. beilstein-journals.org For instance, the reaction of cyclopropyl ferrocenyl thioketone with an iron carbonyl complex proceeds through a postulated radical mechanism involving a carbon-centered radical intermediate. db-thueringen.de
In the realm of organometallic chemistry, titanocene(II) can mediate the rearrangement of cyclopropyl imines. nih.gov The reaction of Cp₂Ti(BTMSA) with 1-cyclopropyl-N-phenylethan-1-imine leads to the formation of an azatitanacyclohexene via initial imine coordination to the titanium(II) fragment followed by ring-opening of the cyclopropane. nih.gov
Proton Transfer and Migration Phenomena in this compound Systems
Proton transfer is a fundamental step in many reactions involving this compound and its derivatives. For instance, in the Paal-Knorr synthesis of N-substituted pyrroles, a plausible mechanism involves proton transfer steps. researchgate.net In the synthesis of this compound-2-carbaldehyde, the formyl group can be involved in reactions where it forms covalent bonds with nucleophilic sites on proteins, a process that can be influenced by proton transfer.
In the acid-catalyzed rearrangement of cyclopropylimines, N-protonation is proposed as the initial step, which facilitates the ring-opening of the cyclopropane. scispace.comumich.edu This is followed by a homoconjugate addition and subsequent intramolecular cyclization. scispace.comumich.edu
Derivatization and Structural Modification of 1 Cyclopropyl 1h Pyrrole
Functionalization at Pyrrole (B145914) Ring Positions (C2, C3, C4, C5)
The pyrrole ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. researchgate.netuomustansiriyah.edu.iq The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, increasing the electron density at the carbon atoms, particularly at the C2 and C5 positions (alpha to the nitrogen). uomustansiriyah.edu.iq Consequently, electrophilic substitution on 1-cyclopropyl-1H-pyrrole preferentially occurs at these positions. If the C2 and C5 positions are occupied, substitution may then occur at the C3 and C4 positions (beta to the nitrogen). uomustansiriyah.edu.iq
Common functionalization reactions include:
Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the pyrrole ring, typically at the C2 position. This reaction often employs an acid chloride or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.com The aroylation of N-acylpyrroles can also lead to 2-aroylpyrrole derivatives, which are significant in medicinal chemistry. nsf.gov
Formylation: The Vilsmeier-Haack reaction is a standard method to introduce a formyl group (-CHO), yielding compounds like this compound-2-carbaldehyde. researchgate.net These aldehyde derivatives are valuable intermediates that can undergo further reactions such as oxidation to carboxylic acids or reduction to alcohols.
Halogenation: Pyrroles react readily with halogens. To avoid polymerization due to the high reactivity, milder halogenating agents are often used to install bromine or chlorine atoms, primarily at the C2 and C5 positions.
Alkylation: Palladium-catalyzed reactions, such as the Heck reaction, can be used to introduce alkenyl groups at the C2 position, particularly when starting with an N-protected pyrrole. thieme-connect.de
These functionalization reactions provide key intermediates for more complex molecular architectures.
| Reaction Type | Typical Reagents | Primary Position of Substitution | Product Class | Reference |
|---|---|---|---|---|
| Acylation | Acyl chloride/anhydride, Lewis Acid | C2 | 2-Acyl-1-cyclopropyl-1H-pyrrole | masterorganicchemistry.comnsf.gov |
| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C2 | This compound-2-carbaldehyde | researchgate.net |
| Oxidative Heck Alkenylation | Alkene, Pd(OAc)₂, Oxidant | C2 | 2-Alkenyl-1-cyclopropyl-1H-pyrrole | thieme-connect.de |
| Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | C2, C5 | 2-Halo- or 2,5-Dihalo-1-cyclopropyl-1H-pyrrole | sci-hub.se |
N-Substitution Reactions and their Impact on Reactivity (e.g., N-Acylpyrroles, N-Sulfonylpyrroles, N-Alkoxycarbonylpyrroles)
While the subject compound is already N-substituted with a cyclopropyl (B3062369) group, understanding the role of other N-substituents on the pyrrole scaffold provides insight into modulating the ring's reactivity. Attaching electron-withdrawing groups (EWGs) to the pyrrole nitrogen is a common strategy to decrease the ring's electron density. This deactivation makes the pyrrole more stable, less prone to polymerization, and alters the regioselectivity of subsequent electrophilic substitutions. nih.govorganic-chemistry.org
N-Sulfonylpyrroles: The tosyl group (-SO₂Ar) is a strong EWG that significantly deactivates the pyrrole ring. This deactivation can change the typical C2-selectivity of electrophilic substitution, sometimes favoring attack at the C3 position. nih.govorganic-chemistry.org
N-Acylpyrroles: Acyl groups (-COR) also serve as deactivating groups. N-acylpyrroles can undergo an anionic Fries rearrangement, where the acyl group migrates from the nitrogen to the C2 position of the ring. nsf.gov
N-Alkoxycarbonylpyrroles: Groups like N-Boc (tert-butoxycarbonyl) or N-Fmoc (fluorenylmethyloxycarbonyl) are widely used as protecting groups. nih.gov They are less deactivating than sulfonyl groups. Research has shown that N-alkoxycarbonyl protection endows pyrroles with distinct reactivity compared to N-sulfonyl protection. nih.govacs.org For instance, in acylation reactions activated by a sulfonic acid anhydride, N-alkoxycarbonyl pyrroles yield exclusively the 2-acylated product, whereas other N-substituents might lead to different outcomes. nih.govorganic-chemistry.orgacs.org
The choice of N-substituent is therefore a critical strategic decision in the multi-step synthesis of complex pyrrole-containing molecules.
| N-Substituent Class | Example Group | Effect on Pyrrole Ring | Impact on Subsequent Reactions | Reference |
|---|---|---|---|---|
| N-Sulfonyl | Tosyl (Ts) | Strongly electron-withdrawing/deactivating | Can shift electrophilic attack to C3 position | nih.govorganic-chemistry.org |
| N-Acyl | Benzoyl (Bz) | Electron-withdrawing/deactivating | Enables reactions like anionic Fries rearrangement to C2 | nsf.gov |
| N-Alkoxycarbonyl | Boc, Fmoc, Troc | Moderately electron-withdrawing/deactivating | Directs acylation regioselectively to the C2 position | nih.govacs.org |
Synthesis of Fused Heterocyclic Systems Incorporating the 1-Cyclopropylpyrrole Moiety (e.g., Pyrrolo[2,1-f]nih.govnih.govbenchchem.comtriazin-4(3H)-ones)
This compound and its functionalized derivatives serve as building blocks for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry. nih.gov A prominent example is the pyrrolo[2,1-f] nih.govnih.govtriazine core, which is found in numerous biologically active compounds, including antiviral agents like Remdesivir. nih.govmdpi.comchemrxiv.org
The synthesis of these fused systems typically involves a multi-step sequence starting with a pyrrole that has been appropriately functionalized. For the synthesis of pyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-ones, a common strategy involves the intramolecular cyclization of a 1,2-biscarbamoyl-substituted 1H-pyrrole. nih.gov This highlights the importance of the C-H functionalization methods discussed in section 4.1, as creating a C2-functionalized this compound is the requisite first step before introducing the second group and performing the ring-closing reaction.
Recent methodologies have focused on developing facile and scalable syntheses for these important scaffolds, often starting from simple, commercially available materials. chemrxiv.org
| Fused System | Precursor based on this compound | General Synthetic Strategy | Reference |
|---|---|---|---|
| Pyrrolo[2,1-f] nih.govnih.govtriazin-4(3H)-one | This compound-2-carboxamide derivatives | Intramolecular cyclization of 1,2-disubstituted pyrroles | nih.gov |
| Pyrrolo[2,1-f] nih.govnih.govtriazine | 1-Amino-1-cyclopropyl-1H-pyrrole | Condensation with a 1,3-dielectrophile followed by cyclization | chemrxiv.org |
| Pyrrole-fused benzo[b]azocines | 1-Cyclopropyl-2-(alkynyl)pyrrole derivatives | Gold-catalyzed (4+4) cycloaddition | rsc.org |
Molecular Editing and Skeletal Recasting Strategies for Pyrrole Derivatives
Beyond peripheral functionalization, advanced synthetic strategies known as "molecular editing" or "skeletal recasting" have emerged to modify the core structure of heterocyclic compounds. nih.govnih.gov These methods involve the cleavage of inert bonds within the molecular skeleton, allowing for transformations like ring contraction, expansion, or the incorporation of new atoms into the ring itself. nih.govacs.org
One such innovative approach applied to pyrroles is a "skeletal recasting" strategy. nih.govresearchgate.net This method uses a molecular perturbator, such as an azoalkene, to trigger a sequence of dearomative deconstruction followed by rearomative reconstruction of the pyrrole ring. nih.gov This one-pot process allows simple pyrroles to be converted into complex, fully substituted pyrroles that are otherwise difficult to access. nih.govnih.gov While this has been demonstrated on simpler pyrroles, the strategy holds potential for application to more complex starting materials like this compound, offering a powerful tool to rapidly generate structural diversity for drug discovery and lead optimization. nih.govacs.org This approach represents a paradigm shift from traditional C-H functionalization, enabling the fundamental alteration of the heterocyclic core. researchgate.net
Theoretical and Computational Chemistry of 1 Cyclopropyl 1h Pyrrole
Quantum Chemical Calculations on Molecular Geometry and Conformational Analysis
Molecular Geometry: The geometry of 1-cyclopropyl-1H-pyrrole is optimized using methods like Density Functional Theory (DFT) and ab initio calculations to find the lowest energy arrangement of atoms. These calculations typically predict a non-planar structure where the cyclopropyl (B3062369) group is not coplanar with the pyrrole (B145914) ring. The bond lengths and angles are influenced by the electronic interactions between the two rings.
Conformational Analysis: Conformational analysis of this compound involves studying the rotation around the C-N bond connecting the cyclopropyl and pyrrole rings. This rotation leads to different spatial arrangements, or conformers, each with a distinct energy. The potential energy surface can be scanned to identify the most stable conformers (energy minima) and the transition states connecting them (energy maxima). The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior.
Interactive Table: Calculated Geometric Parameters for this compound
| Parameter | Value |
|---|---|
| N1-C(cyclopropyl) bond length (Å) | 1.435 |
| C(cyclopropyl)-C(cyclopropyl) bond length (Å) | 1.510 |
| N1-C2 bond length (Å) | 1.378 |
| C2=C3 bond length (Å) | 1.385 |
| C3-C4 bond length (Å) | 1.420 |
Note: The values in this table are representative and would be obtained from specific quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed.
Reaction Mechanisms: DFT studies can elucidate the stepwise mechanism of various reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the cyclopropyl group. For instance, in a [3 + 2] cycloaddition reaction, DFT can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. mdpi.com The calculations can also predict the regioselectivity and stereoselectivity of reactions.
Transition States: A key aspect of DFT studies is the localization of transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the activation barrier of the reaction. By analyzing the vibrational frequencies of the transition state, it can be confirmed that it represents a true saddle point on the potential energy surface. For reactions involving cyclopropyl groups, DFT can be used to study the transition states of ring-opening reactions. rsc.org
Interactive Table: Calculated Activation Energies for a Hypothetical Reaction of this compound
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
|---|---|---|---|
| Electrophilic Aromatic Substitution | This compound + NO₂+ | 1-cyclopropyl-2-nitro-1H-pyrrole | 15.2 |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT studies.
Analysis of Electronic Structure and Aromaticity of this compound
The electronic structure of this compound is of significant interest due to the potential for electronic communication between the aromatic pyrrole ring and the strained cyclopropyl group.
Electronic Structure: Computational methods are used to calculate the distribution of electrons within the molecule, including molecular orbitals (HOMO and LUMO) and electron density maps. The cyclopropyl group is known to act as a good π-electron donor, which can influence the electron density of the pyrrole ring. stackexchange.com This electronic interaction can affect the molecule's reactivity and spectroscopic properties.
Aromaticity: The aromaticity of the pyrrole ring in this compound can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations help to determine the extent to which the cyclopropyl substituent perturbs the aromatic character of the pyrrole ring. While the pyrrole ring itself is aromatic, the presence of the cyclopropyl group can lead to subtle changes in its aromaticity. nih.gov Quantum chemical calculations have been used to study the aromaticity of various thiophene analogues, providing a comparative framework. mdpi.com
Computational Approaches to Structure-Reactivity Relationships and Substituent Effects
Computational chemistry offers a powerful platform to establish quantitative structure-reactivity relationships (QSRR) and to understand the influence of substituents on the properties of this compound.
Structure-Reactivity Relationships: By systematically modifying the structure of this compound in silico, for example, by introducing different substituents on the pyrrole or cyclopropyl rings, and then calculating their reactivity descriptors (e.g., activation energies, reaction rates), a QSRR model can be developed. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives.
Substituent Effects: The electronic and steric effects of different substituents on the reactivity of the pyrrole ring can be computationally analyzed. nih.gov For instance, the introduction of an electron-donating group on the pyrrole ring is expected to increase its reactivity towards electrophiles, and this can be quantified through computational studies. The effect of substituents on the electronic properties of similar systems, like siloles, has been investigated through computational means. mdpi.com The electronic effect of alkene substituents has been shown to be a determining factor in the regioselectivity of cycloaddition reactions. nih.gov
Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. ruc.dk Methods such as DFT can provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of this compound. The accuracy of these predictions can be improved by considering solvent effects and using appropriate levels of theory and basis sets. researchgate.net Machine learning approaches are also emerging as powerful tools for accurate NMR chemical shift prediction. nih.govnih.gov
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as the N-H stretch of the pyrrole ring or the C-H stretches of the cyclopropyl group.
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectrum | Peak | Predicted Value | Assignment |
|---|---|---|---|
| ¹H NMR | δ (ppm) | 6.85 | H2, H5 (pyrrole) |
| ¹H NMR | δ (ppm) | 6.15 | H3, H4 (pyrrole) |
| ¹H NMR | δ (ppm) | 3.50 | CH (cyclopropyl) |
| ¹³C NMR | δ (ppm) | 120.5 | C2, C5 (pyrrole) |
| ¹³C NMR | δ (ppm) | 108.2 | C3, C4 (pyrrole) |
| IR | ν (cm⁻¹) | 3100 | C-H stretch (pyrrole) |
Note: The values in this table are illustrative and would be the result of specific computational predictions.
Research Applications of 1 Cyclopropyl 1h Pyrrole and Its Derivatives
Role as Synthetic Intermediates and Building Blocks in Complex Organic Molecule Synthesis
The 1-cyclopropyl-1H-pyrrole scaffold is a significant building block in organic synthesis, prized for its utility in constructing more complex molecular architectures. chemimpex.com The presence of the strained cyclopropane (B1198618) ring and the aromatic pyrrole (B145914) nucleus allows for a wide range of chemical transformations, making its derivatives key intermediates in multi-step syntheses. chemimpex.comnih.gov
Chemists utilize these compounds in various reactions to introduce diverse functional groups, which is a critical step in creating complex molecules with specific, desired properties. chemimpex.com For instance, derivatives like this compound-2-carbaldehyde are employed to efficiently build heterocyclic compounds, which are core structures in many pharmaceutically and biologically active molecules. chemimpex.com The versatility of the nitro group in nitro-substituted cyclopropanes, a related class of building blocks, highlights their importance, as this group can be converted into other functionalities or used to form heterocyclic scaffolds. nih.gov The development of practical synthetic routes to access halogen-substituted pyrrole building blocks further expands their utility, enabling their incorporation into medicinally relevant compounds, such as inhibitors of bacterial DNA gyrase B. nih.gov
The strategic use of these building blocks is central to diversity-oriented synthesis, a methodology aimed at creating libraries of structurally diverse compounds for screening in drug discovery and materials science. Multicomponent reactions (MCRs), which combine three or more reagents in a single operation, are particularly well-suited for this purpose and are often used to generate highly substituted pyrroles from simple precursors. bohrium.com
Applications in Material Science and Advanced Functional Materials
Derivatives of this compound are gaining attention for their potential use in creating novel materials with enhanced functionalities. Their unique electronic and structural characteristics are being explored for incorporation into polymers, coatings, and optoelectronic devices.
The pyrrole moiety is a well-known precursor for conducting polymers, and its derivatives are used to tailor the properties of these materials. mdpi.com Derivatives such as this compound-2-carbaldehyde can be integrated into polymer formulations to develop advanced materials and coatings with improved characteristics. chemimpex.com The synthesis of functional polymers often involves the polymerization of pyrrole monomers, which can be initiated through various methods, including chemical oxidation or electrochemical processes. mdpi.com The incorporation of the cyclopropyl (B3062369) group can influence the resulting polymer's properties, such as its thermal stability, conductivity, and processability. Research in this area focuses on creating materials for specialized applications by fine-tuning the chemical structure of the pyrrole monomer.
Pyrrole derivatives are integral to the development of organic semiconducting and fluorescent materials. nih.gov The synthesis of layered conjugated polymers, which can include pyrrole-based structures, is a key area of research for creating advanced optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The electronic properties of the pyrrole ring, when appropriately substituted, allow it to participate in the delocalized π-systems necessary for charge transport in semiconductor devices. The cyclopropyl substituent can modulate these electronic properties, potentially leading to materials with optimized performance for specific optoelectronic applications.
Development in Agrochemical Research
The pyrrole ring is a common structural motif in a variety of successful agrochemicals, and derivatives of this compound are valuable intermediates in the synthesis of new pesticides and herbicides. chemimpex.comnih.gov The development of novel agrochemicals is driven by the need for more effective and environmentally safer methods to control pests and diseases that threaten agricultural production.
Several commercial pesticides feature a pyrrole core, demonstrating the importance of this heterocycle in pest management. nih.gov
Insecticides : Chlorfenapyr (B1668718), a pro-insecticide derived from halogenated pyrroles, is a prominent example. wikipedia.orgcaymanchem.com It functions by disrupting the production of adenosine (B11128) triphosphate (ATP) in insect cells. wikipedia.orgnih.gov The synthesis of chlorfenapyr and its analogues often involves substituted pyrrole intermediates.
Fungicides : The phenylpyrrole class of fungicides, which includes Fludioxonil and Fenpiclonil, is used to control seed-borne pathogens. nih.govherts.ac.uk These compounds work by interfering with osmotic signal transduction in fungi. herts.ac.uk Another important fungicide, Cyprodinil, contains a cyclopropyl group and acts by inhibiting the growth of fungal germ tubes and mycelia. nih.gov
Research in this field focuses on designing and synthesizing new pyrrole derivatives, including those with a cyclopropyl group, to discover compounds with improved potency, a broader spectrum of activity, and reduced resistance development in target pests. chemimpex.comnih.gov
Table 1: Examples of Pyrrole- and Cyclopropane-Containing Agrochemicals
| Compound | Type | Mode of Action |
|---|---|---|
| Chlorfenapyr | Insecticide | Uncouples oxidative phosphorylation, disrupting ATP production. wikipedia.orgnih.gov |
| Fludioxonil | Fungicide | Inhibits osmotic signal transduction. |
| Fenpiclonil | Fungicide | Inhibits glucose phosphorylation and osmotic signal transduction. herts.ac.uk |
| Cyprodinil | Fungicide | Inhibits germ tube elongation and hyphal mycelia growth. nih.gov |
Utility as Chemical Probes in Biological Pathway Investigations
Chemical probes are essential tools for elucidating complex biological processes. The distinct structure of this compound derivatives makes them valuable scaffolds for designing such probes. chemimpex.com These molecules can be tailored to interact specifically with biological targets like enzymes or receptors, helping researchers to study their function and role in disease.
For example, cyclopropyl-containing compounds have been designed as mechanistic probes to investigate the action of bioreductive anticancer drugs. nih.gov Specifically, cyclopropyl indolequinones were synthesized to study the structural requirements for cytotoxicity that is activated under low-oxygen (hypoxic) conditions, which are common in solid tumors. nih.gov The ring-opening of the cyclopropane under radical conditions provided insight into the one-electron processes involved in the drug's mechanism of action. nih.gov
Furthermore, fluorescent pyrrole-based probes have been developed to study enzymes like cyclooxygenase-2 (COX-2). nih.gov The synthesis of these probes, often via methods like the Paal-Knorr reaction, allows for the creation of molecules that bind to the target protein and emit a fluorescent signal, enabling researchers to visualize and quantify enzyme activity and inhibition. nih.gov The ability to modify the pyrrole structure, including the potential addition of a cyclopropyl group, allows for the fine-tuning of the probe's specificity and photophysical properties.
Conclusion and Future Research Directions in 1 Cyclopropyl 1h Pyrrole Chemistry
Current Challenges and Unexplored Areas in Synthesis and Reactivity of N-Cyclopropylpyrroles
The primary challenge in the study of 1-cyclopropyl-1H-pyrrole is the limited number of dedicated synthetic reports and reactivity studies. Most synthetic approaches must be inferred from general methods for N-substituted pyrrole (B145914) synthesis.
Synthesis:
The most common and direct route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, this would involve the reaction of 2,5-hexanedione (B30556) or a similar precursor with cyclopropylamine (B47189). While theoretically straightforward, challenges can arise in optimizing reaction conditions to maximize yield and minimize side products. The basicity and nucleophilicity of cyclopropylamine, coupled with its volatility, may require specific temperature and pressure controls.
A significant unexplored area is the development of alternative, more efficient synthetic routes. Methods that avoid harsh conditions are particularly desirable to ensure the integrity of the strained cyclopropyl (B3062369) ring. The applicability of newer synthetic methods, such as transition metal-catalyzed cross-coupling reactions or multicomponent reactions, to the synthesis of N-cyclopropylpyrroles remains an open question.
Reactivity:
The reactivity of the this compound ring is a major unexplored domain. The pyrrole nucleus is known to undergo electrophilic substitution, but the influence of the N-cyclopropyl group on the regioselectivity and rate of these reactions is not documented. The cyclopropyl group can exhibit electronic properties similar to a double bond and may influence the aromaticity and electron density of the pyrrole ring. Key unanswered questions include:
How does the N-cyclopropyl group affect the C2 vs. C3 selectivity in electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation?
Can the cyclopropyl group itself participate in or direct reactions under certain conditions, such as in the presence of strong acids or transition metal catalysts?
What is the stability of the N-cyclopropyl bond under various reaction conditions?
The Ciamician–Dennstedt rearrangement, a reaction of N-substituted pyrroles with carbenes to form 3-halopyridines, would be a particularly interesting transformation to study with this compound, as the cyclopropane (B1198618) intermediate's stability and subsequent rearrangement pathway are unknown. wikipedia.org
| Research Area | Specific Unexplored Questions |
| Synthesis | Development of high-yield, green synthetic routes beyond the classical Paal-Knorr method. |
| Applicability of modern catalytic systems (e.g., gold, palladium) for direct cyclopropylation of the pyrrole nitrogen. | |
| Reactivity | Quantitative studies on the electronic effect of the N-cyclopropyl group on the pyrrole ring's aromaticity. |
| Regioselectivity of electrophilic substitution reactions. | |
| Behavior in cycloaddition reactions, such as Diels-Alder, where the pyrrole can act as a diene. wikipedia.org | |
| Physicochemical Properties | Detailed spectroscopic and crystallographic characterization. |
| Computational studies to model its conformational preferences and electronic structure. |
Emerging Methodologies and Technologies for this compound Research
Future research on this compound will greatly benefit from the adoption of modern synthetic and analytical technologies. These methodologies promise to overcome many of the challenges associated with classical approaches and provide deeper insights into the compound's properties.
Advanced Synthesis and Process Chemistry:
Emerging synthetic methodologies are moving towards more sustainable and efficient processes. For the synthesis of N-substituted pyrroles, techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry are becoming increasingly prevalent.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times for Paal-Knorr condensations and other cyclization reactions, often leading to higher yields and cleaner products. eurekaselect.com The application of MAOS to the reaction between 2,5-dimethoxytetrahydrofuran (B146720) and cyclopropylamine could provide a rapid and efficient route to the target molecule.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This would be particularly advantageous for handling a volatile reagent like cyclopropylamine and for safely scaling up the synthesis.
Green Catalysis: The use of environmentally benign catalysts, such as solid acids (e.g., alumina, clays) or even biocatalysts, represents a significant advancement over traditional acid catalysts used in pyrrole synthesis. mdpi.com Exploring these options could lead to more sustainable production methods.
Analytical and Computational Technologies:
A thorough understanding of this compound requires a combination of advanced analytical techniques and computational modeling.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict the geometric, electronic, and spectroscopic properties of the molecule. Such studies can provide valuable insights into the effect of the cyclopropyl group on the pyrrole ring's reactivity and help rationalize experimental findings.
Advanced NMR and Mass Spectrometry: While standard characterization is routine, advanced 2D NMR techniques can elucidate subtle structural features and through-space interactions. High-resolution mass spectrometry is essential for confirming the elemental composition and for mechanistic studies involving reaction intermediates.
High-Throughput Screening: Should this compound be identified as a valuable scaffold, high-throughput screening technologies could be used to rapidly synthesize and evaluate libraries of its derivatives for biological activity or material properties.
| Technology | Potential Application for this compound Research |
| Microwave-Assisted Synthesis | Rapid optimization of Paal-Knorr synthesis conditions. |
| Flow Chemistry | Safe, scalable, and controlled synthesis. |
| Green Catalysts (e.g., Solid Acids) | Environmentally friendly synthesis with simplified catalyst removal. mdpi.com |
| Computational Modeling (DFT) | Prediction of reactivity, regioselectivity, and spectroscopic properties. |
| Enzyme Catalysis | Exploring biocatalytic routes for enantioselective synthesis of chiral derivatives. |
Outlook on Potential Novel Applications and Interdisciplinary Research Opportunities
The true potential of this compound lies in its application in various scientific disciplines. The unique combination of a biologically significant pyrrole core and a conformationally rigid, metabolically robust cyclopropyl group suggests several promising avenues for future research.
Medicinal Chemistry:
The pyrrole ring is a privileged scaffold found in numerous pharmaceuticals. nih.govingentaconnect.com The cyclopropyl group is also a highly valued substituent in drug design, as it can enhance potency, improve metabolic stability, and fine-tune physicochemical properties. The combination of these two motifs in this compound makes it an attractive starting point for drug discovery programs.
Scaffold for Novel Therapeutics: Derivatives of this compound could be designed and synthesized as potential anticancer, antimicrobial, antiviral, or anti-inflammatory agents. nih.govnih.gov The cyclopropyl group could serve as a key interaction moiety with biological targets or as a conformational lock to orient other substituents for optimal binding.
Bioisosteric Replacement: The N-cyclopropyl moiety could be used as a bioisostere for other groups in existing drugs to improve their pharmacological profile.
Materials Science:
N-substituted pyrroles are precursors to conducting polymers and organic electronic materials. Polypyrrole is a well-known conducting polymer, and modifications to the N-substituent can modulate its electronic properties, solubility, and processability.
Organic Electronics: Investigating the electropolymerization of this compound could lead to new conducting polymers with unique properties. The cyclopropyl group might influence the polymer's morphology and charge-transport characteristics, making it a candidate for use in sensors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs).
Corrosion Inhibitors: Pyrrole derivatives have been studied as corrosion inhibitors. scispace.com The specific adsorption properties of this compound on metal surfaces could be an interesting area of investigation.
Agrochemicals:
The development of new herbicides, fungicides, and insecticides is an ongoing need. The pyrrole scaffold is present in some agrochemicals, and the introduction of a cyclopropyl group could lead to new active compounds with improved efficacy or novel modes of action.
Interdisciplinary Opportunities:
The study of this compound offers numerous opportunities for collaboration between different scientific fields. Synthetic organic chemists will be needed to develop efficient synthetic routes, while computational chemists can model its properties. Medicinal chemists and pharmacologists can explore its biological activities, and materials scientists can investigate its potential in novel devices. This interdisciplinary approach will be crucial to fully unlock the potential of this intriguing molecule.
Q & A
Q. What are the common synthetic routes for 1-cyclopropyl-1H-pyrrole?
Methodological Answer: The synthesis of this compound typically involves cyclopropanation of pyrrole derivatives. A widely cited method (Procedure B in ) uses pyridinium iodide salts as precursors. For example, 5-cyclopropyl-1-methyl-1H-pyrrole-2-carbaldehyde (18) was synthesized via cyclopropane ring formation, yielding 28% after purification by column chromatography (petroleum ether/ethyl acetate = 20:1, Rf = 0.4) . Alternative routes include ring-opening reactions of cyclopropyl oximes under Vilsmeier conditions (POCl₃/DMF), as demonstrated in for related heterocycles .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Pyridinium salt route | 28% | Petroleum ether/EtOAc | |
| Cyclopropyl oxime route | 40-86% | POCl₃/DMF, 80°C |
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer: Characterization relies on ¹H/¹³C NMR and HRMS . For compound 18 (), key NMR signals include:
- ¹H NMR : δ 9.40 (CHO), 6.80 (pyrrole-H), 1.76–1.61 (cyclopropane-H), 0.73–0.68 (cyclopropane-CH₂).
- ¹³C NMR : δ 178.8 (CHO), 146.6 (C-N), 7.1 (cyclopropane-C).
HRMS confirmed the molecular ion [M+H]⁺ at m/z 150.0913 (calcd. 150.0913) . Discrepancies in cyclopropane proton splitting patterns may arise from steric strain, requiring DFT calculations for resolution.
Q. What are the key safety considerations when handling this compound?
Methodological Answer: While specific safety data for this compound is limited, analogs like 3-Heptyl-1H-pyrrole () highlight general hazards:
- Inhalation : Move to fresh air; use fume hoods during synthesis.
- Skin contact : Wash with soap/water; wear nitrile gloves.
- Storage : Keep in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound in cyclopropanation reactions?
Methodological Answer: Yields are highly sensitive to steric effects and solvent polarity . In , the cyclopropane-substituted pyrrole (18) had a lower yield (28%) compared to non-strained analogs (e.g., compound 16 , 86%), likely due to ring strain impeding nucleophilic attack . Optimizing solvent systems (e.g., CH₂Cl₂ vs. DMF) and temperature (25°C vs. reflux) can mitigate this, as shown in for isoxazole synthesis .
Q. Table 2: Yield Optimization Strategies
| Factor | Impact on Yield | Example |
|---|---|---|
| Solvent polarity | ↑ in polar solvents | DMF improves cyclization |
| Temperature | ↓ for strained systems | 25°C vs. 80°C |
Q. What role does the cyclopropane substituent play in the compound’s reactivity?
Methodological Answer: The cyclopropane ring introduces angle strain , enhancing electrophilicity at the pyrrole β-position. This is evident in , where cyclopropane-containing pyrroles underwent regioselective alkylation at the β-carbon under mild conditions (rt, K₂CO₃/DMF) . The ring also stabilizes radical intermediates, enabling photochemical C–H functionalization (unreported in current evidence but inferred from analogous systems).
Q. How can data discrepancies in NMR characterization be resolved?
Methodological Answer: Contradictions in cyclopropane proton coupling constants (e.g., δ 1.76–1.61 in vs. δ 2.64–2.48 in cyclohexyl analogs) arise from conformational dynamics . Solutions include:
Q. What are recent advancements in using this compound as a pharmacophore?
Methodological Answer: Though direct studies are limited, highlights pyrrole derivatives as anti-inflammatory agents. The cyclopropane moiety may enhance metabolic stability by resisting cytochrome P450 oxidation. For example, 5-(4-chlorophenyl)-7-(3-trifluoromethylphenyl)-1H-pyrrolo[2,3-d]pyrimidin-2,4-dithione (31a) showed dual COX-2/5-LOX inhibition, suggesting potential for this compound in multitarget drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
